VEGFR-2/c-Met-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VEGFR-2/c-Met-IN-2 is a dual inhibitor targeting both vascular endothelial growth factor receptor 2 (VEGFR-2) and mesenchymal epithelial transition factor (c-Met). These receptors play crucial roles in angiogenesis and tumor growth, making this compound a promising compound in cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of VEGFR-2/c-Met-IN-2 typically involves multi-step organic synthesis. The process starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Common reagents include various organic solvents, catalysts, and protective groups to ensure the specificity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-throughput reactors, and employing advanced purification techniques such as chromatography and crystallization to achieve high purity and yield .
化学反応の分析
Types of Reactions
VEGFR-2/c-Met-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
VEGFR-2/c-Met-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and c-Met pathways.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its dual inhibitory action on angiogenesis and tumor growth.
Industry: Utilized in the development of new anticancer drugs and formulations
作用機序
VEGFR-2/c-Met-IN-2 exerts its effects by binding to the ATP-binding sites of VEGFR-2 and c-Met, thereby inhibiting their kinase activities. This inhibition blocks the downstream signaling pathways involved in cell proliferation, migration, and angiogenesis. Key molecular targets include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .
類似化合物との比較
Similar Compounds
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR and c-Met.
Cabozantinib: Another dual inhibitor of VEGFR and c-Met with similar applications in cancer therapy
Uniqueness
VEGFR-2/c-Met-IN-2 is unique due to its high specificity and potency in inhibiting both VEGFR-2 and c-Met. This dual inhibition provides a synergistic effect, making it more effective in reducing tumor growth and angiogenesis compared to single-target inhibitors .
特性
分子式 |
C22H15ClN4O3S |
---|---|
分子量 |
450.9 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)carbamothioyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C22H15ClN4O3S/c23-14-7-9-15(10-8-14)24-21(31)26-19(28)13-5-11-16(12-6-13)27-20(29)17-3-1-2-4-18(17)25-22(27)30/h1-12H,(H,25,30)(H2,24,26,28,31) |
InChIキー |
USQZQKCOSSCRRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NC(=S)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。